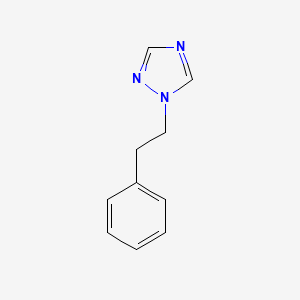
6-(Methylsulfonyl)chinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those with methylsulfonyl groups, often involves innovative methods to introduce sulfone functionality into the quinoline ring. For example, the reaction of sodium tert-butyldimethylsilyloxymethylsulfinate with quinoline N-oxides selectively furnishes C2-substituted sulfones, demonstrating a scalable and broad applicability approach for modifying quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022). This method showcases the tailored synthesis of sulfone derivatives, including potentially the 6-(methylsulfonyl)quinoline.
Molecular Structure Analysis
The molecular structure of 6-(methylsulfonyl)quinoline is characterized by the presence of a methylsulfonyl group attached to the quinoline nucleus. This modification significantly influences its electronic and spatial configuration, potentially affecting its reactivity and interactions with biological targets. Detailed structural analyses, including crystallography of similar compounds, provide insights into the geometrical arrangement and electronic distribution, crucial for understanding the chemical behavior of these molecules (Le et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 6-(methylsulfonyl)quinoline encompasses its participation in various organic transformations, including sulfonylation reactions. The copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to yield sulfonated quinoline dione derivatives illustrates the compound's versatility in forming new C–C and CO bonds through radical-mediated pathways (Wang et al., 2016).
Physical Properties Analysis
The physical properties of 6-(methylsulfonyl)quinoline, such as solubility, melting point, and crystalline structure, are influenced by the presence of the sulfone group. These properties are essential for its application in synthesis and pharmaceutical formulation, dictating its behavior in chemical reactions and biological environments.
Chemical Properties Analysis
Chemically, 6-(methylsulfonyl)quinoline is characterized by its potential to undergo various reactions, including electrophilic substitution and coupling reactions, owing to the electron-withdrawing nature of the sulfone group. This aspect allows for the functionalization of the quinoline core, expanding its utility in organic synthesis and drug development. The sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bond activation exemplifies the chemical versatility of quinoline derivatives, producing a range of sulfonylated products (Wu et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
6-(Methylsulfonyl)chinolin zeigt Potenzial als Antitumormittel. Chinolinderivate wurden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Die Interaktion der Verbindung mit verschiedenen zellulären Zielstrukturen kann zur Entwicklung neuer Chemotherapeutika führen, insbesondere für resistente Krebsstämme .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Chinolinverbindungen, einschließlich this compound, sind bedeutsam bei der Vorbeugung oxidativer Stress-bedingter Krankheiten. Durch das Abfangen von freien Radikalen können diese Verbindungen zum Schutz vor DNA-Schäden und anderen Zellbestandteilen beitragen, was für die Prävention chronischer Krankheiten entscheidend ist .
Anti-inflammatorische Anwendungen
This compound kann als Vorlage für die Entwicklung neuer entzündungshemmender Medikamente dienen. Sein Strukturmotiv ist in Molekülen verbreitet, die entzündungshemmende Signalwege modulieren, was bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil sein kann .
Antimalaria-Anwendungen
Chinolinderivate haben eine lange Geschichte in der Behandlung von Malaria, wobei Chloroquin ein bekanntes Beispiel ist. This compound könnte zur Synthese neuer Verbindungen mit verbesserter Wirksamkeit gegen Malaria verwendet werden, insbesondere in Gebieten mit arzneimittelresistenten Stämmen .
Potenzial gegen SARS-CoV-2
Die Forschung an Chinolinderivaten auf ihre Aktivität gegen SARS-CoV-2 ist im Gange. Angesichts der strukturellen Bedeutung von Chinolin in der pharmazeutischen Chemie könnte this compound eine Rolle bei der Entwicklung von Behandlungen für COVID-19 und verwandte Coronaviren spielen .
Antituberkulose-Aktivität
Tuberkulose bleibt eine globale Gesundheitsherausforderung, und es werden ständig neue Medikamente gesucht. Das Potenzial von this compound für die Antituberkulose-Aktivität macht es zu einem Kandidaten für die Synthese neuer Therapeutika, die gegen multiresistente TB-Stämme wirksamer sein könnten .
Antibakterielle Wirkungen
Die antimikrobiellen Wirkungen von Chinolinverbindungen sind gut dokumentiert. This compound könnte bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die benötigt werden, um die wachsende Bedrohung durch Antibiotika-resistente Bakterien zu bekämpfen .
Anwendungen in der Grünen Chemie
Im Kontext der Grünen Chemie kann this compound mit umweltfreundlichen Verfahren synthetisiert werden. Dies stimmt mit dem aktuellen gesellschaftlichen Drängen nach nachhaltigeren chemischen Prozessen überein, was es zu einer wichtigen Verbindung für zukünftige medizinische und industrielle Anwendungen macht .
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Quinoline-based compounds have been known to exhibit antimicrobial and antifungal activities . The specific interactions of 6-(Methylsulfonyl)quinoline with its targets and the resulting changes are subjects of ongoing research.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 6-(Methylsulfonyl)quinoline and similar compounds involve the development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Eigenschaften
IUPAC Name |
6-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTUJFKCPIINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332687 | |
| Record name | 6-methanesulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89770-29-6 | |
| Record name | 6-(Methylsulfonyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methanesulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(METHYLSULFONYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







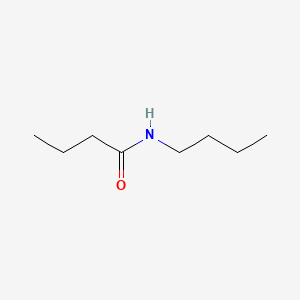
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
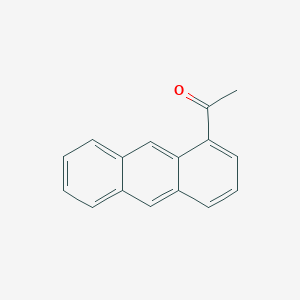
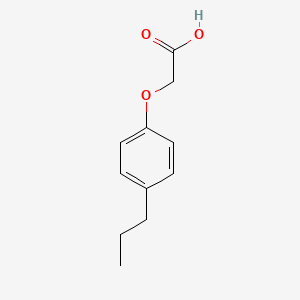
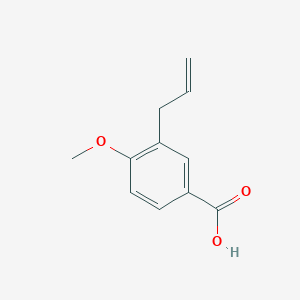
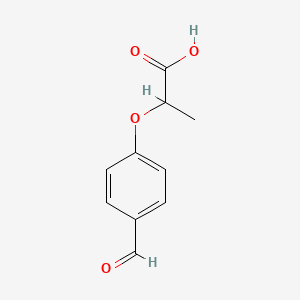
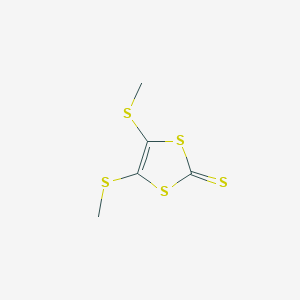
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
